molecular formula C12H11NO2S2 B2484928 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid CAS No. 929975-68-8

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2484928
CAS No.: 929975-68-8
M. Wt: 265.35
InChI Key: XVQDEHGZVIANBD-UHFFFAOYSA-N
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Future Directions

The future directions for research on “4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” and similar thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine and industry. Given the wide range of biological activities exhibited by thiazole derivatives , there is significant potential for future research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thiazole ring linked by a thioether bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQDEHGZVIANBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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